molecular formula C22H15ClFN3O4S B2798454 ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-29-6

ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2798454
CAS No.: 851949-29-6
M. Wt: 471.89
InChI Key: QFJPPPOPBILILY-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused bicyclic core with a substituted benzamido group at position 5, a 4-fluorophenyl group at position 3, and an ethyl ester at position 1.

Properties

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)23)17(15)21(29)27(26-18)13-9-7-12(24)8-10-13/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJPPPOPBILILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materialsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of enzymes involved in the proliferation of cancer cells, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thieno[3,4-d]pyridazine derivatives, focusing on substituent variations at positions 3 and 5, synthetic yields, spectral data, and inferred structure-activity relationships (SAR).

Key Observations:

Substituent Effects on Activity: The 2-chlorobenzamido group in the target compound introduces steric bulk and electron-withdrawing effects compared to the amino group in compound 24. This substitution may enhance binding affinity to biological targets (e.g., tau protein) by enabling hydrogen bonding via the amide carbonyl .

Synthetic Accessibility: Compounds with amino or halogen substituents at position 5 (e.g., 67, 68) show higher yields (75–79%) compared to methylamino-substituted derivatives (e.g., 66, 27%) , suggesting steric or electronic challenges in introducing bulkier groups.

Spectral Signatures: The amide C=O stretch (~1641 cm⁻¹) in the target compound distinguishes it from amino-substituted analogs (e.g., compound 26, lacking this peak) . Aromatic proton shifts in ¹H NMR correlate with substituent electronegativity; e.g., 4-fluorophenyl in the target compound shows upfield shifts compared to chlorophenyl analogs .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (501.91 g/mol) is comparable to BB02056 but higher than simpler analogs (e.g., compound 26, 334.07 g/mol), likely reducing aqueous solubility .

Research Findings and Implications

  • SAR in Tau Inhibition : highlights that substitutions at positions 3 and 5 modulate inhibitory activity against tau aggregation. The target compound’s 2-chlorobenzamido group may mimic bioactive pharmacophores in validated inhibitors .

Biological Activity

Molecular Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H14ClN3O3SC_{16}H_{14}ClN_{3}O_{3}S

Structural Features

  • Thieno[3,4-d]pyridazine core : A bicyclic structure that contributes to the compound's unique pharmacological properties.
  • Chlorobenzamido group : This moiety may enhance the compound's interaction with biological targets.
  • Fluorophenyl substituent : The presence of fluorine could influence the lipophilicity and biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through interactions with specific molecular targets. Ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is hypothesized to inhibit specific enzymes or receptors involved in disease pathways.

Anticancer Properties

Several studies have explored the anticancer potential of compounds in the thieno[3,4-d]pyridazine family. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which have been attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that a related thieno[3,4-d]pyridazine derivative effectively inhibited tumor growth in xenograft models. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Testing :
    • In vitro assays showed that the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis

A comparative study of various thieno[3,4-d]pyridazine derivatives indicated that modifications in substituents (like halogens) significantly affect their biological activity. The presence of fluorine was noted to enhance potency against certain cancer cell lines.

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer12.5
Related Derivative AAntibacterial8.0
Related Derivative BAnticancer15.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves a multi-step approach:

Core formation : Condensation of 4-fluorobenzaldehyde with thiosemicarbazide to generate a thiosemicarbazone intermediate, followed by cyclization with ethyl acetoacetate under acidic conditions to form the thieno[3,4-d]pyridazine core .

Substituent introduction : The 2-chlorobenzamido group is introduced via nucleophilic acyl substitution or coupling reactions (e.g., using HATU/DMAP).

  • Optimization : Reaction temperature (70–90°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for acylating agents) are critical for yields >75%. Purity is validated by HPLC (>95%) and NMR .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical techniques :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., 4-fluorophenyl at δ 7.2–7.6 ppm, ethyl ester at δ 1.3–4.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical: ~465.8 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs (e.g., 2-chloro vs. 3-methoxy substituents)?

  • Case study :

  • 2-Chlorobenzamido analog (target compound): Demonstrates higher Hedgehog pathway inhibition (IC50_{50} = 0.8 µM) compared to 3-methoxybenzamido analogs (IC50_{50} = 2.5 µM), attributed to enhanced electrophilicity and target binding .
  • Methodology :

Docking studies : Molecular dynamics simulations to compare binding affinities to Smoothened receptor pockets.

SAR analysis : Systematic substitution of benzamido groups to map steric/electronic effects .

Q. How does the 3D conformation of the thieno[3,4-d]pyridazine core influence interaction with biological targets?

  • Structural insights :

  • X-ray crystallography : The fused thiophene-pyridazine ring adopts a planar conformation, enabling π-π stacking with hydrophobic residues in kinase active sites .
  • Fluorophenyl orientation : The 4-fluorophenyl group at position 3 adopts a perpendicular orientation, minimizing steric clashes and enhancing solubility .
    • Experimental validation :
  • SAR by catalog : Compare activity of analogs with ortho/meta-substituted phenyl groups .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Industrial hurdles :

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethanol/water) or continuous flow reactors .
  • Yield bottlenecks : Optimize catalytic steps (e.g., Pd-catalyzed couplings) and reduce reaction steps via telescoping .

Methodological Recommendations

  • Contradiction resolution : Use orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters for pathway inhibition) to validate conflicting activity data .
  • Scalability : Employ Design of Experiments (DoE) to optimize reaction parameters for large-scale synthesis .

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